molecular formula C21H20ClN3O2 B2754039 N-(5-chloro-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1252916-56-5

N-(5-chloro-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2754039
CAS No.: 1252916-56-5
M. Wt: 381.86
InChI Key: LJJOPSXDIGMSAG-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring a 5-chloro-2-methylphenyl group attached to the acetamide nitrogen and a 3,4-dimethylphenyl substituent on the pyridazinone ring.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2/c1-13-4-6-16(10-15(13)3)18-8-9-21(27)25(24-18)12-20(26)23-19-11-17(22)7-5-14(19)2/h4-11H,12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJOPSXDIGMSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Inferred Properties Based on Substituents

Compound LogP (Estimated) Solubility Metabolic Stability Potential Target Interaction
Target Compound Moderate (~3.5) Low to moderate Moderate (methyl stability) Hydrophobic pocket binding
High (~4.2) Low High (sulfonyl group) PRMT5-substrate adaptor
High (~4.5) Very low Low (thioether) Quinazolinone enzyme targets
Moderate (~2.8) Moderate Low (methoxy demethylation) Electron-rich receptors

Key Observations:

  • Lipophilicity: The target’s methyl and chloro substituents confer moderate lipophilicity, balancing membrane permeability and solubility. ’s dichloro and azepane sulfonyl groups increase LogP, favoring target engagement in hydrophobic environments .
  • Solubility: ’s methoxy groups enhance polarity, likely improving aqueous solubility compared to the target’s methyl substituents .
  • Metabolism: Methyl groups (target) are metabolically stable, whereas ’s methoxy groups may undergo demethylation, shortening half-life .

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